3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine
Overview
Description
Preparation Methods
The synthesis of R-61837 involves the reaction of 3-methoxy-6-chloropyridazine with 1-(3-methylphenyl)piperazine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of R-61837 .
Chemical Reactions Analysis
R-61837 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: R-61837 can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
R-61837 has been extensively studied for its antiviral properties, particularly against rhinoviruses. Its applications include:
Chemistry: Used as a reference compound in the study of antiviral agents.
Biology: Investigated for its effects on viral replication and interaction with viral particles.
Medicine: Explored as a potential therapeutic agent for the treatment of rhinovirus infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
R-61837 exerts its antiviral effects by directly interacting with viral particles. It binds to a specific pocket on the viral capsid, preventing the uncoating of the virus and thereby inhibiting viral replication. This interaction is time-, concentration-, and temperature-dependent, indicating a direct and specific mechanism of action .
Comparison with Similar Compounds
R-61837 is compared with other antirhinoviral agents such as Enviroxime and dichloroflavone. It has been found to be significantly more active against human rhinovirus type 9 and type 2 compared to these compounds. The binding interactions of R-61837 differ from those of other antiviral agents, showing considerable diversity in the nature of antiviral compounds .
Similar compounds include:
Enviroxime: Another antiviral agent with activity against rhinoviruses.
Dichloroflavone: A compound with antiviral properties but less potent than R-61837.
R-61837’s unique binding properties and higher potency make it a valuable compound in antiviral research and development.
Properties
CAS No. |
100241-46-1 |
---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
DDOAUTHWSCUHQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC |
Appearance |
Solid powder |
100241-46-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine R 61837 R-61837 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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